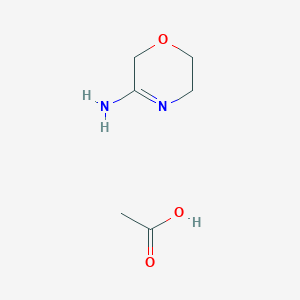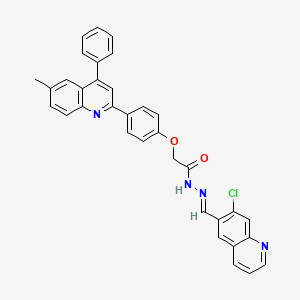
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one (CDMPP) is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential in drug development and other therapeutic applications. CDMPP has been found to possess a range of biochemical and physiological effects, and its synthesis method has been well-documented in the literature.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Receptor Antagonism
- 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one has been highlighted as a lead molecule in the development of small molecule antagonists for NPBWR1 (GPR7), a receptor associated with various disease areas, including inflammatory pain and eating disorders. The compound exhibited submicromolar antagonist activity and high selectivity against a range of off-target proteins, providing a potential pharmacological tool to explore the receptor's role in vivo (Urbano et al., 2012). Further advancements in the optimization of this molecule led to the development of non-peptidic submicromolar NPBWR1 antagonists, which may help clarify the biological role and therapeutic utility of the receptor in regulating feeding behavior, pain, stress, and neuroendocrine function (Guerrero et al., 2013).
Anticancer, Antiangiogenic, and Antioxidant Properties
- The compound's derivatives have been synthesized and evaluated for their biological activities. Notably, some derivatives exhibited inhibitory effects on the viability of various human cancer cell lines and demonstrated potential as antiangiogenic and antioxidant agents. These findings indicate a broad spectrum of biological activities, making the compound and its derivatives valuable for further pharmacological and therapeutic research (Kamble et al., 2015).
Chemical Synthesis and Structural Analysis
- The compound has been involved in various chemical synthesis studies, leading to the creation of new heterocyclic compounds with expected biological activity. These studies contribute to the understanding of the compound's chemical behavior and its potential for generating novel therapeutic agents with various biological functions (Sayed et al., 2003). Additionally, studies focused on synthesizing and analyzing the structure of metabolites related to the compound have provided valuable insights into its chemical properties and potential applications in medicinal chemistry (Mizuno et al., 2006).
Propiedades
IUPAC Name |
5-chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-5-4-6-17(13(12)2)22-19(23)18(16(20)11-21-22)25-15-9-7-14(24-3)8-10-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUHMAWNKDQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

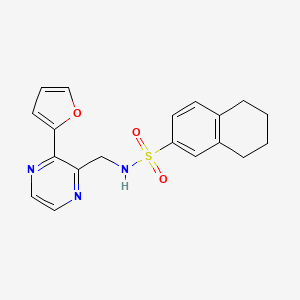
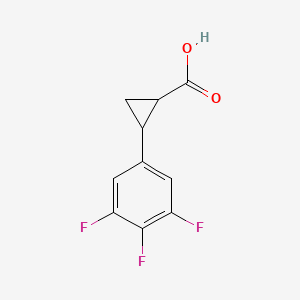

![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
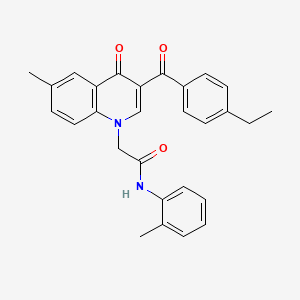
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
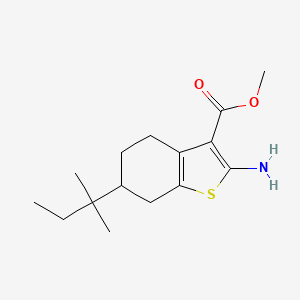
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
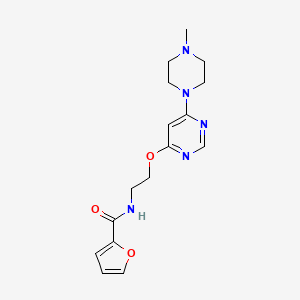
![N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2577300.png)

